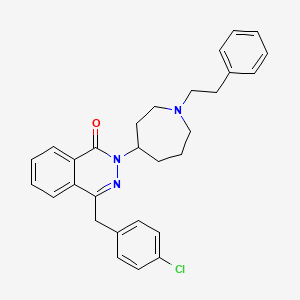
DE(fluoro) chloroflezelastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DE(fluoro) chloroflezelastine is a synthetic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine and chlorine atoms, which contribute to its distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DE(fluoro) chloroflezelastine typically involves multiple steps, including the introduction of fluorine and chlorine atoms into the molecular structure. The process often starts with a suitable precursor, which undergoes a series of reactions such as halogenation, fluorination, and cyclization. Common reagents used in these reactions include fluorine gas, chlorine gas, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
DE(fluoro) chloroflezelastine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the fluorine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and silver nitrate are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
DE(fluoro) chloroflezelastine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is utilized in the development of advanced materials and as a component in industrial processes.
Wirkmechanismus
The mechanism of action of DE(fluoro) chloroflezelastine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity, making it a potent agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroflezelastine: A similar compound with fluorine atoms but lacking chlorine.
Chloroflezelastine: A compound with chlorine atoms but without fluorine.
DE(fluoro) bromoflezelastine: A compound with bromine instead of chlorine.
Uniqueness
DE(fluoro) chloroflezelastine stands out due to the combined presence of both fluorine and chlorine atoms, which impart unique chemical properties and reactivity
Eigenschaften
CAS-Nummer |
103541-68-0 |
|---|---|
Molekularformel |
C29H30ClN3O |
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 |
InChI-Schlüssel |
FQZPDUGONGVOMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


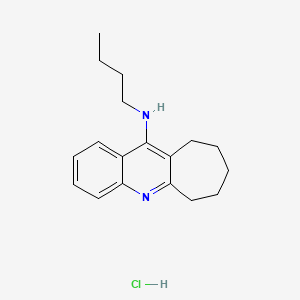
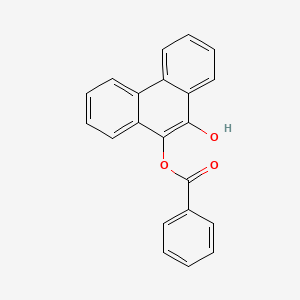
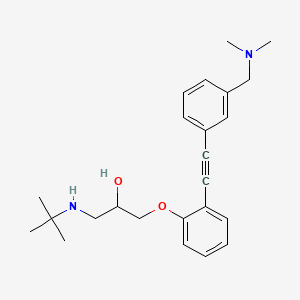

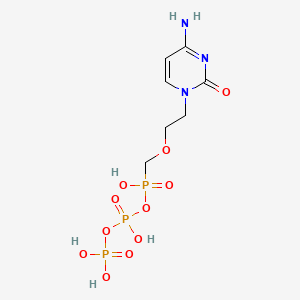
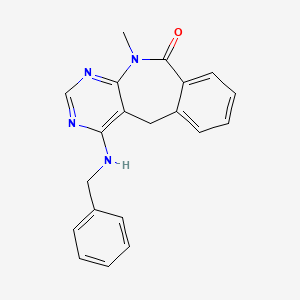
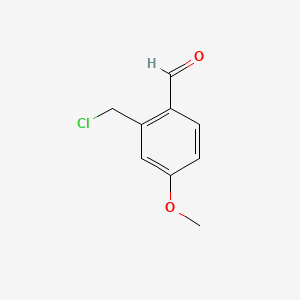
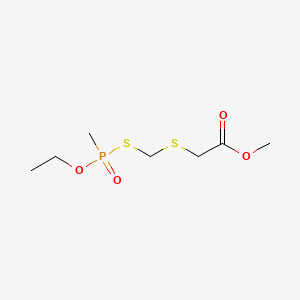
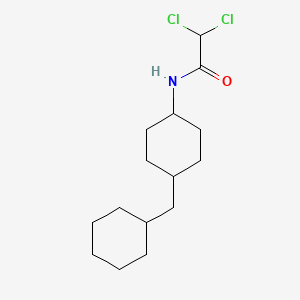
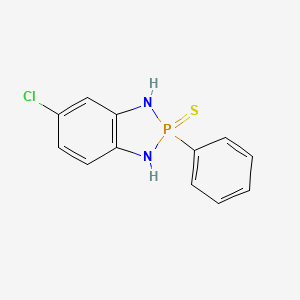
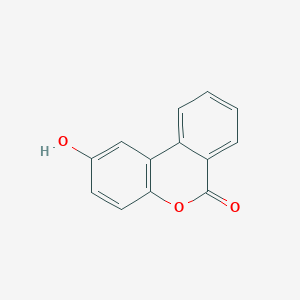
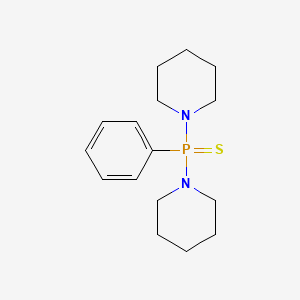

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
